molecular formula C12H14ClN3S B8669166 EINECS 283-384-4 CAS No. 84604-99-9

EINECS 283-384-4

Cat. No.: B8669166
CAS No.: 84604-99-9
M. Wt: 267.78 g/mol
InChI Key: BEWMOLNFHXEXSM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves several steps. One common synthetic route includes the reaction of 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione with piperidine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione can be compared with similar compounds such as:

  • 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazole-2-thione
  • 6-[methyl(phenylsulphonyl)amino]hexanoic acid, compound with cyclohexylamine

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione lies in its specific functional groups and the resulting chemical behavior .

Properties

CAS No.

84604-99-9

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-benzimidazole-2-thione

InChI

InChI=1S/C12H14ClN3S/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)

InChI Key

BEWMOLNFHXEXSM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=S

Origin of Product

United States

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